molecular formula C12H19BClNO2 B1519692 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 616227-14-6

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No. B1519692
M. Wt: 255.55 g/mol
InChI Key: BPWXBRPJNZRTGP-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BNO2 . It is also known by the synonyms “2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "4-Aminophenylboronic Acid Pinacol Ester" .


Molecular Structure Analysis

The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is characterized by a boron atom bonded to an oxygen atom and a carbon atom, forming a dioxaborolane ring . This structure is further substituted with a phenyl ring carrying an amino group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” are not available, similar compounds are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at 20°C . . Its solubility in hot methanol is almost transparent . The compound has a melting point of 166.0 to 170.0 °C .

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been utilized in the synthesis and structural characterization of novel molecules. For instance, Wu et al. (2021) synthesized derivatives involving the compound and analyzed their structures using various spectroscopic methods and X-ray diffraction. This research highlighted the compound's role in developing materials with potential applications in molecular engineering and spectroscopy (Wu et al., 2021).

Materials Science and Electrochromic Devices

  • In materials science, the compound serves as a precursor in the synthesis of electrochromic polymers and materials. Beaupré et al. (2006) reported its use in creating new electrochromic polymers with potential applications in textile and plastic electrochromic cells. This study underscores its relevance in the development of novel materials for advanced technological applications (Beaupré et al., 2006).

Corrosion Inhibition

  • The compound has been investigated for its role in corrosion inhibition. Daoud et al. (2014) explored its efficacy as a corrosion inhibitor in various acidic environments. This research contributes to understanding its potential in protecting metals from corrosion, emphasizing its importance in industrial applications (Daoud et al., 2014).

Dendrimer Synthesis

  • Morar et al. (2018) explored the use of the compound in synthesizing novel dendritic melamines. This study provided insights into the synthesis, structure, and supramolecular behavior of new dendritic materials, highlighting the compound's versatility in creating complex molecular architectures (Morar et al., 2018).

Advanced Polymer Materials

  • Shahhosseini et al. (2016) utilized the compound in the electrochemical synthesis of novel polymers with applications in solar energy, specifically as counter electrodes in dye-sensitized solar cells. This research underscores the compound's potential in renewable energy technologies (Shahhosseini et al., 2016).

Safety And Hazards

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken to avoid skin contact and eye contact .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9;/h5-8H,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWXBRPJNZRTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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